Lipophilicity Comparison: Ester vs. Acid
The methyl ester form (target compound) demonstrates a quantifiably higher lipophilicity (XLogP3 = 4.0) compared to its direct free acid analog, 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid (XLogP3 = 3.6), as computed by PubChem [1][2]. This difference of ΔXLogP3 = +0.4 indicates that the ester is significantly more lipophilic, which can critically influence membrane permeability, oral absorption, and CNS penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid: XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the higher lipophilicity of the ester makes it a distinct choice over the free acid for applications requiring enhanced membrane permeability or prodrug strategies.
- [1] PubChem. Compound Summary: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, CID 70699715. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: 6-(3,5-Dichlorophenyl)picolinic acid, CID 24730153. National Center for Biotechnology Information. Accessed April 2026. View Source
